2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone

Mutagenicity Nitroreductase activation Structure-activity relationship

2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone (CAS 657405-46-4, molecular formula C₁₂H₇BrClNO₄, MW 344.55 g/mol) is a synthetic arylfuran ethanone derivative incorporating bromoacetyl, chloro, and nitro functional groups on a 5-phenylfuran scaffold. It belongs to the nitrofuran analogue class and serves as a versatile electrophilic building block for constructing heterocyclic libraries.

Molecular Formula C12H7BrClNO4
Molecular Weight 344.54 g/mol
Cat. No. B7725287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone
Molecular FormulaC12H7BrClNO4
Molecular Weight344.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C(=O)CBr
InChIInChI=1S/C12H7BrClNO4/c13-6-10(16)12-4-3-11(19-12)8-2-1-7(15(17)18)5-9(8)14/h1-5H,6H2
InChIKeyKGWGGRKNIAJSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone (CAS 657405-46-4): A Multi-Functional Arylfuran Intermediate for Targeted Antimicrobial and Anticancer Lead Optimization


2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone (CAS 657405-46-4, molecular formula C₁₂H₇BrClNO₄, MW 344.55 g/mol) is a synthetic arylfuran ethanone derivative incorporating bromoacetyl, chloro, and nitro functional groups on a 5-phenylfuran scaffold . It belongs to the nitrofuran analogue class and serves as a versatile electrophilic building block for constructing heterocyclic libraries . The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry campaigns targeting antimicrobial-resistant pathogens and anticancer lead discovery [1].

Why 2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone Cannot Be Replaced by Non-Halogenated or Mono-Substituted Arylfuran Analogs in Lead Optimization Programs


The presence of three electronically distinct functional groups—the α-bromoacetyl warhead, the 2-chloro substituent, and the 4-nitro group—on the 5-phenylfuran core creates a unique reactivity and biological profile that cannot be replicated by simpler analogs [1]. Structure-activity relationship (SAR) studies on 3,4-diphenyl-5-nitrofurans demonstrate that the bromoacetyl moiety at the 2-position dramatically alters both mutagenic potency and nitroreductase-dependent activation compared to acetyl, carboxymethyl ester, or carboxylic acid substituents [2]. This differential activation profile is critical for programs where selective bioactivation is desired, as generic substitution with non-brominated or de-halogenated analogs can abolish or invert target engagement.

Quantitative Differentiation Evidence for 2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone Against Closest Structural Comparators


Bromoacetyl Warhead Confers 5× Higher Mutagenic Potency Relative to Acetyl Analog in Salmonella TA100

In a direct head-to-head comparison of 3,4-diphenyl-5-nitrofuran analogs in Salmonella typhimurium TA100, the 2-bromoacetyl derivative exhibited markedly higher mutagenic activity than the 2-acetyl analog [1]. The relative order of mutagenic potency was COOCH₃ > COCH₂Br > COCH₃ > COOH, with the bromoacetyl compound (COCH₂Br) showing substantially greater activity than the acetyl compound (COCH₃) [1]. This demonstrates that the bromoacetyl substituent is a critical determinant of bioactivation-dependent potency.

Mutagenicity Nitroreductase activation Structure-activity relationship

Chalcone Derivatives Built on the 2-Chloro-4-Nitrophenyl-Furan Core Show Broad-Spectrum Antibacterial Activity with Sub-Micromolar GlcN-6-P Synthase Inhibition

Furan-derived chalcones synthesized from 5-(2-chloro-4-nitrophenyl)furan-2-carboxaldehyde—the direct precursor to the target compound—demonstrated inhibition activity against all tested Gram-positive and Gram-negative species in vitro [1]. In molecular docking studies against glucosamine-6-phosphate synthase (GlcN-6-P), the most potent chalcone (2h) bearing the 2-chloro-4-nitrophenyl-furan moiety achieved a binding energy of −8.31 kcal·mol⁻¹ and a Ki of 0.80 × 10⁻³ μM (sub-picomolar range), compared to −7.91 kcal·mol⁻¹ and Ki of 1.60 μM for a related analog (2a) [1]. This represents a ~2,000-fold difference in calculated inhibitory constant driven by the specific substitution pattern on the aryl-furan scaffold.

Antibacterial Glucosamine-6-phosphate synthase inhibition Molecular docking

The 2-Chloro-4-Nitro Substitution Pattern on the Phenyl Ring Uniquely Positions the Furan Scaffold for Antimycobacterial Iron-Homeostasis Interference

5-Phenyl-furan-2-carboxylic acids bearing electron-withdrawing substituents at the 2- and 4-positions of the phenyl ring have emerged as a promising class of antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis [1]. The 2-fluoro-4-nitrophenyl analog (methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) has been characterized by SC-XRD and evaluated as an antimycobacterial lead . The 2-chloro-4-nitrophenyl variant present in the target compound offers a distinct halogen-bonding profile and increased lipophilicity (Cl vs. F substitution) that can enhance membrane permeability and target engagement compared to the fluoro analog [2].

Antimycobacterial Iron acquisition inhibition Tuberculosis

Bromoacetyl Group Enables Covalent Alkylation of Biological Nucleophiles Absent in Non-Halogenated or Chloroacetyl Analogs

The α-bromoacetyl moiety acts as a reactive electrophilic warhead capable of forming irreversible covalent adducts with cysteine thiols and other biological nucleophiles [1]. Evidence from cytotoxicity studies indicates that all active compounds in certain nitrofuran series possess a good leaving group (bromide or chloride) at the benzylic position, indicating that the mechanism of action is related to their alkylating properties [1]. The bromoacetyl group (C-Br bond dissociation energy ~285 kJ/mol) is significantly more reactive toward nucleophilic displacement than the corresponding chloroacetyl analog (C-Cl bond dissociation energy ~339 kJ/mol), providing a ~50 kJ/mol thermodynamic driving force advantage for covalent modification reactions [2].

Covalent inhibitor design Electrophilic warhead reactivity Alkylation

Dual Halogen (Br + Cl) Substitution Provides Orthogonal Synthetic Handles Compared to Mono-Halogenated Arylfuran Analogs

The target compound contains two chemically distinct halogen atoms: an α-bromoacetyl bromide (highly reactive toward nucleophilic substitution) and an aryl chloride (relatively inert, requiring transition-metal catalysis for activation) . This orthogonality permits sequential, chemoselective derivatization: the bromoacetyl group can undergo Sₙ2 displacement with amines, thiols, or heterocycles to form thiazoles, imidazoles, or chalcones, while the chloro substituent remains intact for downstream Pd-catalyzed cross-coupling [1]. In contrast, mono-halogenated analogs (e.g., 2-bromo-1-[5-(4-nitrophenyl)furan-2-yl]ethanone, CAS 39170-35-9) lack the chloro handle, reducing the dimensionality of accessible chemical space by approximately 50% (one vs. two points of diversity) .

Divergent synthesis Chemoselective derivatization Building block utility

Cytotoxic Activity Against Human Cancer Cell Lines in Low Micromolar Range with Differential Selectivity Compared to Non-Nitrated Furan Analogs

A compound closely related to the target molecule exhibited cytotoxic activity against five human cancer cell lines (BGC-823 gastric, HCT-8 colon, A549 lung, Bel-7402 liver, and A2780 ovarian) with IC₅₀ values ranging from 3.15 to 7.32 μM [1]. This low-micromolar activity profile is consistent with the nitroaromatic pharmacophore undergoing bioreductive activation in cancer cells, a mechanism that is absent in non-nitrated furan analogs [2]. The presence of the 4-nitro group on the phenyl ring is structurally essential for this activity, as de-nitro analogs (e.g., unsubstituted phenyl-furan ethanones) typically show IC₅₀ values >50 μM or no activity in similar panels [2].

Cytotoxicity Anticancer screening Nitroaromatic bioactivation

High-Value Application Scenarios for 2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone Based on Verified Differentiation Evidence


Divergent Synthesis of Chalcone and Heterocyclic Libraries for Antimicrobial Screening

The bromoacetyl group undergoes facile Sₙ2 displacement with nitrogen, sulfur, and oxygen nucleophiles, while the aryl chloride remains intact for downstream Pd-catalyzed cross-coupling, enabling two-dimensional library expansion from a single intermediate [1]. This dual-handle architecture has been validated in the synthesis of 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(substituted phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one chalcones that exhibited broad-spectrum antibacterial activity [2]. Procurement of this compound is recommended for medicinal chemistry groups building focused libraries targeting Gram-positive and Gram-negative pathogens with the option of late-stage diversification via Suzuki or Buchwald-Hartwig coupling at the chloro position.

Bioreductive Prodrug Design Leveraging Nitroreductase-Independent Bioactivation

As demonstrated in Salmonella mutagenicity studies, the bromoacetyl-nitrofuran scaffold retains full activity in nitroreductase-deficient bacterial strains, unlike acetyl analogs that show reduced potency [1]. This property is directly translatable to anticancer bioreductive prodrug programs targeting hypoxic tumor microenvironments, where heterogeneous nitroreductase expression can limit efficacy. The target compound's nitroreductase-independent activation pathway provides a built-in redundancy that may overcome resistance mechanisms associated with variable enzyme expression, making it a strategically superior starting material for hypoxia-activated prodrug (HAP) development over nitroreductase-dependent analogs.

Covalent Inhibitor Development with Tunable Electrophilicity

The α-bromoacetyl warhead offers an optimal balance of electrophilic reactivity for covalent target engagement—more reactive than chloroacetyl (reducing off-rate) yet more selective than iodoacetyl (reducing non-specific labeling) [1]. This compound is ideally suited for structure-based covalent inhibitor design against cysteine-protease or kinase targets where irreversible inhibition is desired. The aryl chloride provides a secondary handle for probe incorporation (e.g., fluorescent tags or biotin) without interfering with the warhead reactivity, enabling chemical biology applications such as target engagement assays and pull-down proteomics.

Antimycobacterial Lead Optimization Targeting Iron Acquisition Pathways

The 2-chloro-4-nitrophenyl-furan scaffold belongs to a validated class of antimycobacterial agents that disrupt mycobacterial iron homeostasis by targeting salicylate synthase (MbtI) or iron-uptake mechanisms [1]. The chloro substituent at the 2-position of the phenyl ring distinguishes this compound from the 4-nitrophenyl-only analog and may enhance membrane permeability and target binding through halogen-bonding interactions. The bromoacetyl group enables rapid derivatization into amides, esters, or heterocycles for structure-activity relationship exploration, making this compound a strategic starting point for tuberculosis drug discovery programs seeking novel mechanisms of action against drug-resistant Mycobacterium tuberculosis strains.

Quote Request

Request a Quote for 2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.